Dipyridamole Tetra-O-β-D-glucuronide
Description
Dipyridamole Tetra-O-β-D-glucuronide is a major metabolite of dipyridamole, a vasodilator and antiplatelet agent used clinically for coronary artery disease diagnosis and prevention of thromboembolic events . It is formed via glucuronidation, a Phase II metabolic process where four glucuronic acid moieties are conjugated to dipyridamole. This modification enhances water solubility, facilitating renal excretion . Structurally, it belongs to the pyrimidopyrimidine class, with a molecular formula of C₄₈H₇₂N₈O₂₈ and a molecular weight of 1,201.14 g/mol .
Properties
Molecular Formula |
C₄₈H₇₂N₈O₂₈ |
|---|---|
Molecular Weight |
1209.12 |
Synonyms |
2,2’,2’’,2’’’-[(4,8-Dipiperidinopyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetra-ethanol Tetra-β-D-glucuronide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Glucuronidated Compounds
Structural and Metabolic Comparisons
Glucuronidation patterns and parent compound structures critically influence pharmacological behavior. Below is a comparative analysis of Dipyridamole Tetra-O-β-D-glucuronide and related glucuronides:
Table 1: Structural and Metabolic Properties of Selected Glucuronides
Key Observations:
Degree of Glucuronidation: this compound is unique in its extensive conjugation (four glucuronic acids), whereas most glucuronides (e.g., flavonoid derivatives) are mono-conjugated. This impacts solubility and excretion rates .
Parent Compound Class: Unlike flavonoid or antibiotic-derived glucuronides, this compound originates from a synthetic pyrimidopyrimidine, conferring distinct mechanisms like PDE 5 inhibition and adenosine potentiation .
Functional Roles: While flavonoid glucuronides (e.g., myricetin-3-O-β-D-glucuronide) exhibit antioxidant or antidiabetic activity, Dipyridamole-derived glucuronides primarily serve as diagnostic or metabolic intermediates .
Pharmacokinetic and Pharmacodynamic Differences
- Bioavailability: Dipyridamole glucuronides exhibit reduced membrane permeability compared to the parent drug due to increased hydrophilicity, limiting their direct therapeutic use . In contrast, flavonoid glucuronides like apigenin-7-O-β-D-glucuronide retain bioactivity in tissues despite conjugation .
- Metabolic Stability: Tetra-glucuronidation renders this compound more stable in systemic circulation than mono- or di-glucuronides, which may undergo enterohepatic recirculation .
- Toxicity: Chloramphenicol-3-O-β-D-glucuronide lacks comprehensive toxicity data, whereas Dipyridamole glucuronides are considered non-toxic metabolites .
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